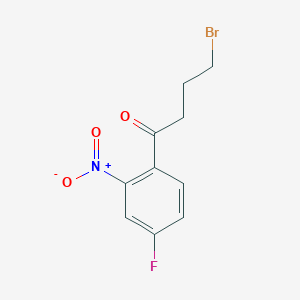![molecular formula C14H18N2O2 B14515208 4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide CAS No. 63642-40-0](/img/structure/B14515208.png)
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide typically involves the reaction of 7-bromo-4-(hydroxymethyl)-2-methylindole with butanoyl chloride under acidic conditions. This reaction yields the desired compound in good yields . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of 4-[3-(Carboxymethyl)-2-methyl-1H-indol-1-yl]butanamide.
Reduction: Formation of 4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanol.
Substitution: Formation of halogenated or nitrated derivatives of the indole ring.
Aplicaciones Científicas De Investigación
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-2-methylindole: Shares the indole core structure but lacks the butanamide moiety.
4-[3-(Carboxymethyl)-2-methyl-1H-indol-1-yl]butanamide: An oxidized derivative of the compound.
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanol: A reduced derivative of the compound.
Uniqueness
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and butanamide moieties contribute to its reactivity and potential therapeutic applications .
Propiedades
Número CAS |
63642-40-0 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
4-[3-(hydroxymethyl)-2-methylindol-1-yl]butanamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-12(9-17)11-5-2-3-6-13(11)16(10)8-4-7-14(15)18/h2-3,5-6,17H,4,7-9H2,1H3,(H2,15,18) |
Clave InChI |
KSHVZSGXOCOYCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CCCC(=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)

![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)



![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)

![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
